![molecular formula C13H17ClN2O5S B2965383 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 726152-34-7](/img/structure/B2965383.png)
2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O4S. This compound is characterized by its chloroacetamide group and a morpholine-sulfonyl moiety attached to a methoxy-substituted phenyl ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the treatment of various diseases, suggesting a wide range of potential targets .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, potentially involving the morpholine-4-sulfonyl and methoxy groups .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, suggesting that this compound may also have broad effects .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Similar compounds have been shown to have a variety of effects, suggesting that this compound may also have diverse actions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-3-aminophenol and chloroacetyl chloride as the primary starting materials.
Formation of the Acetamide Group: : Chloroacetyl chloride reacts with 4-methoxy-3-aminophenol to form the acetamide group.
Introduction of the Morpholine-Sulfonyl Group: : The resulting compound is then treated with morpholine and sulfur trioxide to introduce the morpholine-sulfonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: : Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines and other reduced derivatives.
Substitution: : Iodides, alkylated products, and amine derivatives.
Scientific Research Applications
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is used in various scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide is similar to other chloroacetamide derivatives and sulfonamide compounds
Similar Compounds
Chloroacetamide derivatives: : These compounds share the chloroacetamide group but may have different substituents on the phenyl ring.
Sulfonamide compounds: : These compounds contain a sulfonamide group but may have different substituents on the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-20-11-3-2-10(15-13(17)9-14)8-12(11)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKMQSZLSFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

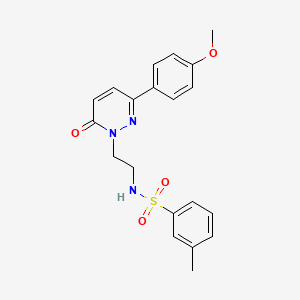
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)
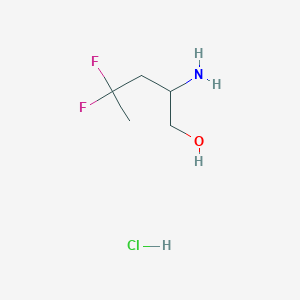
![3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2965308.png)
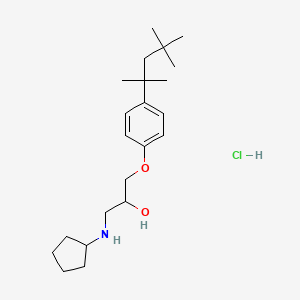
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)
![4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2965311.png)
![N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide](/img/structure/B2965314.png)

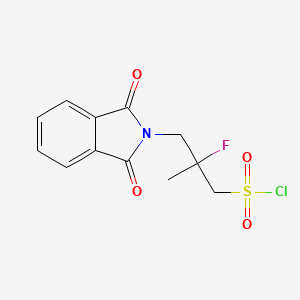
![4-Cyclopropyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2965320.png)
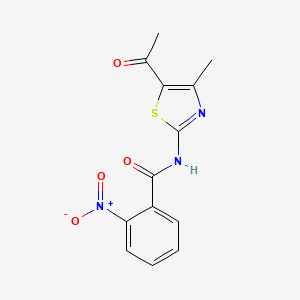
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2965323.png)
